An In-depth Technical Guide to the Chemical Properties and Potential Applications of N,2-dimethylpyrimidin-4-amine
An In-depth Technical Guide to the Chemical Properties and Potential Applications of N,2-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine that holds significant interest for medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in diverse biological interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of N,2-dimethylpyrimidin-4-amine, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic scaffold in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide range of pharmaceuticals.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, N,2-dimethylpyrimidin-4-amine, features a methyl group at the 2-position and a methylamino group at the 4-position, modifications that are anticipated to significantly influence its chemical behavior and biological activity.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of a compound is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural Identity
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IUPAC Name: N,2-dimethylpyrimidin-4-amine
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CAS Number: 33643-90-2[3]
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Molecular Formula: C₆H₉N₃[3]
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Molecular Weight: 123.16 g/mol [4]
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Canonical SMILES: CNc1cc(C)ncn1
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InChI Key: QNTYSDDFYFIVME-UHFFFAOYSA-N[3]
Physicochemical Data
A summary of the key physicochemical properties of N,2-dimethylpyrimidin-4-amine is presented in Table 1. These properties are crucial for predicting its solubility, absorption, and distribution characteristics, which are key considerations in drug development.
| Property | Value/Prediction | Source |
| Physical Form | Powder | [3] |
| Melting Point | 80-81 °C | [3] |
| pKa (predicted) | ~5.0-6.0 | Inferred from related structures |
| LogP (predicted) | ~0.6 | [4] |
| Water Solubility | Moderately soluble | Inferred from structure |
| Storage Temperature | Room Temperature | [3] |
Synthesis of N,2-dimethylpyrimidin-4-amine
The synthesis of N,2-dimethylpyrimidin-4-amine can be logically approached in a two-step sequence: the construction of the 4-amino-2-methylpyrimidine core, followed by the selective N-methylation of the 4-amino group.
Synthesis of the 4-Amino-2-methylpyrimidine Intermediate
The formation of the 4-amino-2-methylpyrimidine ring is a well-established process. A common and efficient method involves the condensation of malononitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with acetamidine.[5]
Diagram: Synthesis of 4-Amino-2-methylpyrimidine
Caption: Synthetic pathway to the 4-amino-2-methylpyrimidine intermediate.
Proposed Protocol for N-methylation
The final step, the methylation of the 4-amino group, can be achieved through several established methods. Direct alkylation with a methylating agent like iodomethane is a common approach. To favor mono-methylation and avoid the formation of the quaternary ammonium salt, careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol: N-methylation of 4-Amino-2-methylpyrimidine
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Dissolution: Dissolve 1.0 equivalent of 4-amino-2-methylpyrimidine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[6][7]
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Base Addition: Add 1.1 to 1.5 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger.[6]
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Methylating Agent: Cool the mixture in an ice bath and slowly add 1.0 to 1.1 equivalents of iodomethane (CH₃I).[7] Using a syringe for the addition is recommended due to the volatility and toxicity of iodomethane.[7]
-
Reaction: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram: N-methylation Workflow
Caption: Step-by-step workflow for the N-methylation of 4-amino-2-methylpyrimidine.
Spectral Properties (Predicted)
While experimental spectra for N,2-dimethylpyrimidin-4-amine are not widely published, its spectral characteristics can be reliably predicted based on the analysis of its structural analogs, such as 2-amino-4,6-dimethylpyrimidine and N,N-dimethylpyrimidin-4-amine.[4][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H-5 | ~6.0-6.5 | Doublet | 1H |
| Pyrimidine H-6 | ~7.8-8.2 | Doublet | 1H |
| N-H | ~5.0-6.0 | Broad Singlet | 1H |
| N-CH₃ | ~2.8-3.1 | Singlet | 3H |
| C2-CH₃ | ~2.3-2.6 | Singlet | 3H |
The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~165-170 |
| C4 | ~160-165 |
| C5 | ~105-110 |
| C6 | ~155-160 |
| N-CH₃ | ~28-32 |
| C2-CH₃ | ~23-27 |
FTIR Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2980 | Medium |
| C=N Stretch (ring) | 1550-1650 | Strong |
| N-H Bend | 1500-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium-Strong |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the pyrimidine ring.
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Molecular Ion (M⁺): m/z = 123
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Key Fragments: m/z = 108 ([M-CH₃]⁺), m/z = 95 ([M-N-CH₃]⁺)
Chemical Reactivity
The reactivity of N,2-dimethylpyrimidin-4-amine is dictated by the electron-donating nature of the amino and methyl groups and the inherent electrophilicity of the pyrimidine ring.
Basicity
The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are basic. The ring nitrogens are expected to be the primary sites of protonation. The pKa is predicted to be in the range of 5.0-6.0, making it a weak base.
Electrophilic Aromatic Substitution
The pyrimidine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the activating methyl and amino groups may facilitate substitution at the C-5 position under forcing conditions.
Nucleophilic Aromatic Substitution
While less common for this specific structure, nucleophilic attack on the pyrimidine ring can occur, particularly if a good leaving group is present at the 2, 4, or 6 positions.
Diagram: Reactivity Overview
Caption: Potential reactivity pathways for N,2-dimethylpyrimidin-4-amine.
Potential Applications in Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and N,2-dimethylpyrimidin-4-amine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Kinase Inhibitors
Many kinase inhibitors incorporate a substituted pyrimidine ring, which often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The N-methylamino and 2-methyl groups of N,2-dimethylpyrimidin-4-amine can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.
Antimicrobial Agents
Pyrimidine derivatives have a long history as antimicrobial agents.[1] The structural features of N,2-dimethylpyrimidin-4-amine could be exploited in the design of novel antibacterial and antifungal compounds.
GPCR Ligands
G protein-coupled receptors (GPCRs) are a major class of drug targets. The pyrimidine core can serve as a scaffold for the development of ligands that modulate GPCR activity.[10]
Safety and Handling
N,2-dimethylpyrimidin-4-amine is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
N,2-dimethylpyrimidin-4-amine is a versatile chemical entity with significant potential for applications in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its physicochemical and spectral properties can be reliably predicted. As a scaffold for the generation of diverse chemical libraries, N,2-dimethylpyrimidin-4-amine offers a promising starting point for the discovery of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation in the field of medicinal chemistry.
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